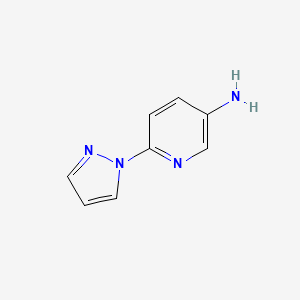
6-(1H-Pyrazol-1-yl)pyridin-3-amin
Übersicht
Beschreibung
6-(1H-pyrazol-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1H-pyrazol-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-pyrazol-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Verbindungen mit Pyrazol-Strukturen, wie z.B. “6-(1H-Pyrazol-1-yl)pyridin-3-amin”, sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, einschließlich potenter antileishmanialer und antimalarieller Aktivitäten . In einer Studie wurden Hydrazin-gekoppelte Pyrazole synthetisiert und gegen den klinischen Isolat von Leishmania aethiopica und Plasmodium berghei-infizierte Mäuse getestet . Die Ergebnisse zeigten, dass diese Verbindungen eine überlegene Antimastigotiden-Aktivität und Hemmungseffekte gegen Plasmodium berghei aufwiesen .
Synthese von Mehrfach-substituierten Pyrazolen
Das Pyrazol-Gerüst ist eine vielseitige Struktur in der pharmazeutischen Chemie und Materialwissenschaft . “this compound” kann zur Synthese von mehrfach-substituierten Pyrazolen verwendet werden, die eine breite Palette von Anwendungen in der Pharmazeutik und Agrochemie haben .
Biologische Bewertung
“this compound” und seine Derivate können in Studien zur biologischen Bewertung verwendet werden . Diese Studien können helfen, die biologischen Aktivitäten dieser Verbindungen und ihre potenziellen therapeutischen Anwendungen zu verstehen .
Synthese von Eisen(III)-Komplexen
“this compound” kann zur Synthese von Eisen(III)-Komplexen verwendet werden . Diese Komplexe haben potenzielle Anwendungen in verschiedenen Bereichen, einschließlich Katalyse, Magnetismus und Materialwissenschaft .
Zukünftige Richtungen
The future directions for “6-(1H-pyrazol-1-yl)pyridin-3-amine” and related compounds could involve further exploration of their therapeutic potential. For instance, imidazole compounds have shown promise in the development of new drugs due to their broad range of chemical and biological properties .
Wirkmechanismus
Target of Action
Similar compounds have been found to target protein kinases
Mode of Action
It has been observed that similar compounds can inhibit certain biochemical pathways . The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Pharmacokinetics
Its molecular weight of 16018 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
Similar compounds have been found to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .
Biochemische Analyse
Biochemical Properties
6-(1H-pyrazol-1-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to interact with aromatic amines, which are crucial in various biochemical pathways . The compound’s interactions are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate its binding to target molecules.
Cellular Effects
The effects of 6-(1H-pyrazol-1-yl)pyridin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-(1H-pyrazol-1-yl)pyridin-3-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1H-pyrazol-1-yl)pyridin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 6-(1H-pyrazol-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and metabolism. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
6-(1H-pyrazol-1-yl)pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the rates of biochemical reactions, thereby influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, 6-(1H-pyrazol-1-yl)pyridin-3-amine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with target molecules.
Subcellular Localization
The subcellular localization of 6-(1H-pyrazol-1-yl)pyridin-3-amine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects on cellular processes.
Eigenschaften
IUPAC Name |
6-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOKAVKPEMXSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154095-29-1 | |
| Record name | 6-(1H-pyrazol-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
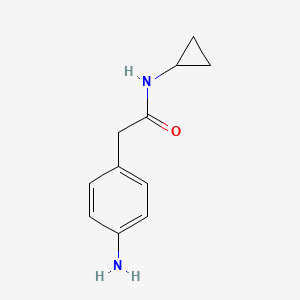
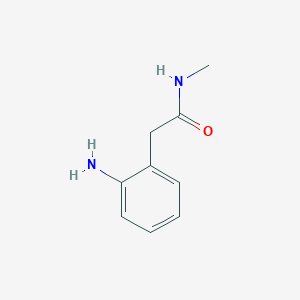

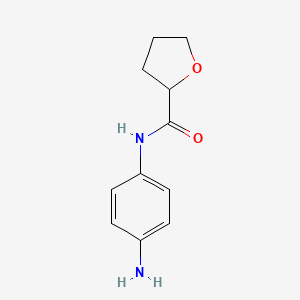
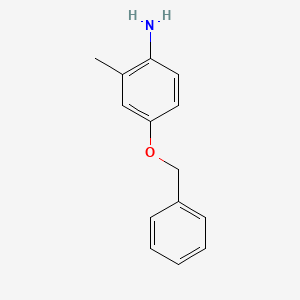

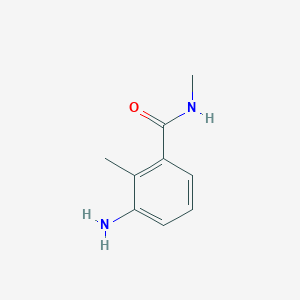




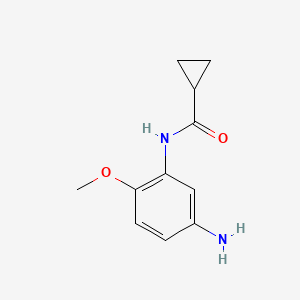
![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)

